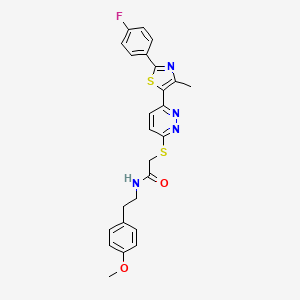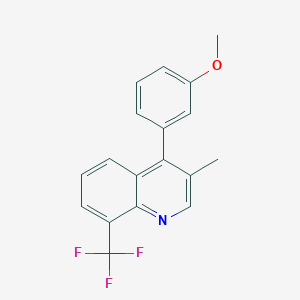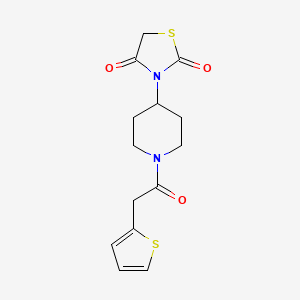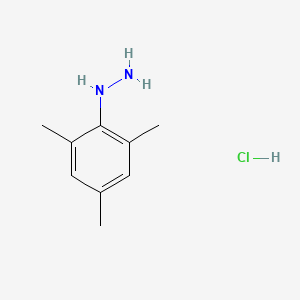![molecular formula C20H22N6O4S B2354077 Ethyl 4-(2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 894995-41-6](/img/structure/B2354077.png)
Ethyl 4-(2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C20H22N6O4S and its molecular weight is 442.49. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The core structure of this compound, particularly the triazolopyrimidine moiety, has been associated with significant antimicrobial properties . This suggests that our compound could be synthesized and tested against various microorganisms to evaluate its efficacy as a potential antimicrobial agent. Its effectiveness against bacteria, viruses, and fungi could be of particular interest, especially in the search for new treatments against antibiotic-resistant strains.
Anticancer Research
Compounds with a triazolopyrimidine scaffold have shown anticancer activities . The specific configuration of “Ethyl 4-(2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetyl)piperazine-1-carboxylate” could be explored for its potential to inhibit cancer cell growth or induce apoptosis in various cancer cell lines.
Antidepressant and Anticonvulsant Effects
The presence of a piperazine ring in the compound’s structure is often seen in molecules with central nervous system activity, including antidepressant and anticonvulsant effects . Research could focus on the compound’s potential to modulate neurotransmitter systems or ion channels involved in mood regulation and seizure control.
Alzheimer’s Disease Treatment
Compounds containing thiadiazole and triazolopyrimidine structures have been investigated for their acetylcholinesterase inhibitory activity, which is a target for Alzheimer’s disease treatment . This compound could be a candidate for the development of new Alzheimer’s therapies, focusing on its ability to enhance cholinergic neurotransmission.
Antihypertensive Applications
The structural features of this compound, including the ethyl ester group, suggest potential antihypertensive properties . It could be studied for its ability to relax vascular smooth muscle or modulate the renin-angiotensin system, which are common mechanisms of action for antihypertensive drugs.
Anti-Inflammatory and Analgesic Potential
The compound’s molecular framework indicates possible anti-inflammatory and analgesic activities . Research could be directed towards understanding its mechanism of action in inflammatory pathways and pain perception, which could lead to the development of new treatments for chronic pain and inflammation.
Antithrombotic Activity
The presence of a carboxylate group in the compound hints at the possibility of antithrombotic activity . This could be explored through studies on platelet aggregation and blood coagulation processes, aiming to develop novel anticoagulant drugs.
Antiviral Research
Given the ongoing need for new antiviral agents, the compound’s unique structure could be investigated for its potential to interfere with viral replication or protein synthesis . This research could be particularly relevant in the context of emerging viral diseases and the need for broad-spectrum antiviral drugs.
Eigenschaften
IUPAC Name |
ethyl 4-[2-[(7-oxo-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O4S/c1-2-30-20(29)25-10-8-24(9-11-25)17(28)13-31-19-23-22-18-21-16(27)12-15(26(18)19)14-6-4-3-5-7-14/h3-7,12H,2,8-11,13H2,1H3,(H,21,22,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYXSNKMBRTHGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C3N2C(=CC(=O)N3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetyl)piperazine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Fluorosulfonyloxy-5-[(2R,3R)-3-methoxy-2-methylpiperidine-1-carbonyl]pyridine](/img/structure/B2353996.png)
![(4-methoxyphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2353997.png)

![N-[(2,2-Difluorocyclohexyl)methyl]prop-2-enamide](/img/structure/B2353999.png)




![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2354007.png)




![7-Methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride](/img/structure/B2354017.png)